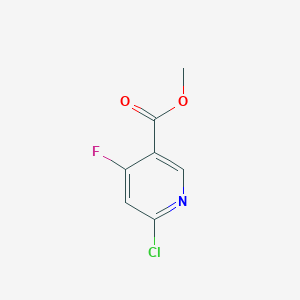

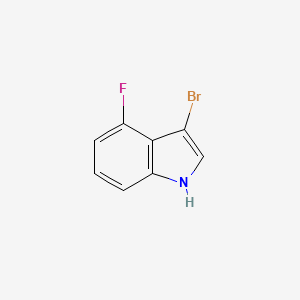

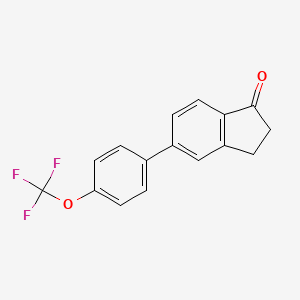

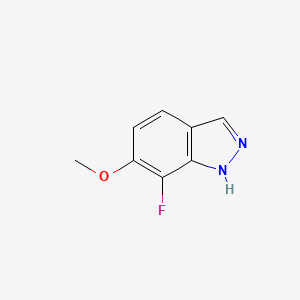

7-Fluoro-6-methoxy-1H-indazole

Overview

Description

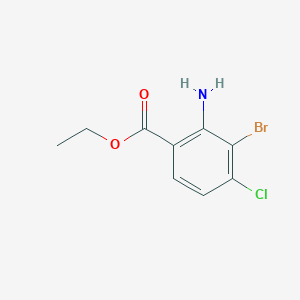

7-Fluoro-6-methoxy-1H-indazole is a chemical compound with the CAS Number: 1427438-32-1 . It has a molecular weight of 166.15 and its IUPAC name is this compound .

Synthesis Analysis

The synthesis of 1H-indazoles, including this compound, has been a subject of research in recent years . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H7FN2O/c1-12-6-3-2-5-4-10-11-8(5)7(6)9/h2-4H,1H3,(H,10,11) . This code provides a specific representation of the molecule’s structure.

Chemical Reactions Analysis

The synthesis of 1H-indazoles involves various chemical reactions. For instance, a Cu (OAc) 2 -catalyzed synthesis of 1 H -indazoles by N–N bond formation employing oxygen as the terminal oxidant has been described . First, 2- (methylamino)benzonitrile 1 with an organometallic reagent formed N–H ketimine species 2 followed by Cu (OAc) 2 -catalyzed reaction to form N–N bond in DMSO under O 2 atmosphere, to afford a wide variety of 1 H -indazoles 3 in good to excellent yields .

Physical And Chemical Properties Analysis

This compound is a solid substance . The compound is stored at room temperature .

Scientific Research Applications

Neuronal Nitric Oxide Synthase Inhibition : 7-Methoxy-1H-indazole, a close relative of 7-Fluoro-6-methoxy-1H-indazole, has been identified as an inhibitor of neuronal nitric oxide synthase. This suggests potential applications in areas where nitric oxide synthase plays a crucial role, such as in neurodegenerative diseases (Sopková-de Oliveira Santos, Collot, & Rault, 2002).

Cardiovascular Effects : Fluorinated indazole derivatives, including compounds similar to this compound, have shown significant biological activities, particularly in the cardiovascular system. They have been explored for their hypotensive and bradycardic activities, hinting at possible applications in cardiovascular drug development (Wasilewska et al., 2014).

Anticancer Properties : Research indicates that certain indazole derivatives demonstrate significant anticancer activities. These findings open up possibilities for the use of this compound in oncological research and therapy development (Hoang et al., 2022).

Enzyme Inhibition : Indazole compounds, including those related to this compound, have been studied for their inhibitory effects on enzymes like lactoperoxidase. This enzyme plays a role in the body's antimicrobial defense, and such inhibition can have implications in immunology and infectious diseases (Köksal & Alım, 2018).

Fluorophore Development for Imaging : Indazole-based fluorophores have been developed for various imaging applications, such as PET imaging in cancer diagnosis. The unique properties of these compounds, potentially including this compound, can be utilized in creating more effective imaging agents (Cheng et al., 2016).

Chemical Analysis and Drug Development : Indazoles have been the focus of chemical analysis in the context of developing new drugs. The structural properties of compounds like this compound are studied for their potential in drug synthesis and development (Uchiyama et al., 2014).

Safety and Hazards

The safety information for 7-Fluoro-6-methoxy-1H-indazole indicates that it has the following hazard statements: H302, H315, H319, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Mechanism of Action

Target of Action

Indazole-containing compounds have a wide variety of medicinal applications. They have been employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .

Mode of Action

The exact mode of action can vary depending on the specific indazole derivative and its target. For example, some indazole derivatives inhibit the activity of certain enzymes, leading to therapeutic effects .

Biochemical Pathways

Indazole derivatives can interact with various biochemical pathways, depending on their specific targets. For instance, inhibitors of phosphoinositide 3-kinase δ can affect signaling pathways involved in cell growth and survival .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) properties of indazole derivatives can vary widely and are influenced by factors such as the compound’s chemical structure and the patient’s physiology .

Result of Action

The molecular and cellular effects of indazole derivatives depend on their specific targets and modes of action. For example, inhibition of phosphoinositide 3-kinase δ can lead to reduced cell growth and proliferation .

Action Environment

The action, efficacy, and stability of indazole derivatives can be influenced by various environmental factors, including the presence of other drugs, the patient’s diet and lifestyle, and the specific characteristics of the disease being treated .

Biochemical Analysis

Biochemical Properties

7-Fluoro-6-methoxy-1H-indazole plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules, such as adenosine triphosphate, to specific substrates. This inhibition can affect cell signaling pathways and cellular functions . Additionally, this compound can bind to proteins involved in DNA repair mechanisms, thereby influencing the cell’s ability to maintain genomic integrity .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to induce apoptosis, or programmed cell death, in cancer cells by disrupting mitochondrial function and activating caspases, which are proteases involved in the execution phase of cell apoptosis . Furthermore, this compound can modulate cell signaling pathways, such as the mitogen-activated protein kinase pathway, leading to altered gene expression and cellular metabolism . These effects highlight its potential as a therapeutic agent in oncology.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of target enzymes, inhibiting their catalytic activity. This binding can be competitive, where the compound competes with the natural substrate, or non-competitive, where it binds to an allosteric site, causing conformational changes that reduce enzyme activity . Additionally, this compound can influence gene expression by interacting with transcription factors and modulating their activity, leading to changes in the expression of genes involved in cell proliferation and survival .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature conditions . Long-term studies have shown that prolonged exposure to this compound can lead to adaptive cellular responses, such as the upregulation of detoxifying enzymes and efflux pumps, which can reduce its efficacy . These findings underscore the importance of optimizing dosage and administration schedules in therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and can effectively inhibit tumor growth in cancer models . At higher doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity, indicating a narrow therapeutic window . These observations highlight the need for careful dose optimization to maximize therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions. Phase I reactions involve oxidation, reduction, and hydrolysis, primarily mediated by cytochrome P450 enzymes . Phase II reactions involve conjugation with glucuronic acid, sulfate, or glutathione, which enhance the compound’s solubility and facilitate its excretion . These metabolic pathways are crucial for the compound’s detoxification and elimination from the body.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transporters such as P-glycoprotein, which can influence its cellular uptake and efflux . The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys, where it exerts its pharmacological effects .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It has been observed to localize primarily in the cytoplasm and mitochondria, where it can interact with various enzymes and proteins . The compound’s localization is influenced by targeting signals and post-translational modifications, which direct it to specific cellular compartments. This subcellular distribution is essential for its therapeutic efficacy and specificity.

properties

IUPAC Name |

7-fluoro-6-methoxy-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN2O/c1-12-6-3-2-5-4-10-11-8(5)7(6)9/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYLHMSYWXQQDIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C=C1)C=NN2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1427438-32-1 | |

| Record name | 7-fluoro-6-methoxy-1H-indazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.